1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea
Overview
Description
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea is a complex organic compound known for its unique structure and diverse applications. This compound belongs to the class of cyclic imides, which are extensively studied for their biological activities and potential therapeutic uses.
Scientific Research Applications
1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea has a wide range of scientific research applications:
Chemistry: Used as a reactant in polymer synthesis and as a model compound in quantum chemical studies.
Biology: Investigated for its potential as an antimicrobial and anticancer agent.
Medicine: Explored for its analgesic, antinociceptive, and anti-inflammatory properties.
Industry: Utilized in the synthesis of advanced materials and as a precursor for various chemical products.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea typically involves the reaction of 2-methylcyclohexane-1,3-dione with 1H-pyrrole-2,5-dione . The reaction is carried out under controlled conditions, often involving the use of catalysts and specific solvents to achieve the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and efficiency. Techniques such as microwave irradiation and catalyzed syntheses are employed to enhance the reaction rates and product purity .
Chemical Reactions Analysis
Types of Reactions: 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride, resulting in reduced forms of the compound.
Common Reagents and Conditions:
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized imide derivatives, while reduction can produce reduced cyclic imides .
Mechanism of Action
The mechanism of action of 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea involves its interaction with specific molecular targets and pathways. The compound’s cyclic imide structure allows it to bind to certain receptors and enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation .
Comparison with Similar Compounds
- 9-Methyl-3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-ene-1,8-diyl diacetate
- 4-Hydroxy-1-methyl-7-(propan-2-yl)-4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
- Thiourea derivatives of 4-azatricyclo[5.2.2.02,6]undec-8-ene-3,5-dione
Uniqueness: 1-[(3,5-Dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea stands out due to its specific structure and the presence of a urea moiety, which imparts unique chemical and biological properties. This compound’s versatility in undergoing various chemical reactions and its potential therapeutic applications make it a valuable subject of study in multiple scientific fields .
Properties
IUPAC Name |
1-[(3,5-dioxo-4-azatricyclo[5.2.2.02,6]undec-8-en-4-yl)methyl]-3-(3-methylphenyl)urea | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3O3/c1-11-3-2-4-14(9-11)21-19(25)20-10-22-17(23)15-12-5-6-13(8-7-12)16(15)18(22)24/h2-6,9,12-13,15-16H,7-8,10H2,1H3,(H2,20,21,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNZRPDZSHGBFHR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NCN2C(=O)C3C4CCC(C3C2=O)C=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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